molecular formula C8H11BrO2 B1383010 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one CAS No. 1803587-30-5

6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one

Cat. No.: B1383010
CAS No.: 1803587-30-5
M. Wt: 219.08 g/mol
InChI Key: QCAJMZAWVBVDIL-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-5-oxaspiro[25]octan-4-one is a spiro compound characterized by a unique structure where a bromomethyl group is attached to a spiro[25]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one typically involves the formation of the spiro ring system followed by the introduction of the bromomethyl group. One common method involves the reaction of a suitable precursor with bromine in the presence of a catalyst. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium ethoxide are commonly used. Conditions typically involve moderate temperatures and solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include primary or secondary alcohols.

Scientific Research Applications

6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is used in the synthesis of novel materials with unique properties for industrial applications.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The spiro ring system provides structural stability and influences the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Chloromethyl)-5-oxaspiro[2.5]octan-4-one
  • 6-(Iodomethyl)-5-oxaspiro[2.5]octan-4-one
  • 6-(Hydroxymethyl)-5-oxaspiro[2.5]octan-4-one

Uniqueness

6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

6-(bromomethyl)-5-oxaspiro[2.5]octan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c9-5-6-1-2-8(3-4-8)7(10)11-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAJMZAWVBVDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)C(=O)OC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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